Computed Lipophilicity Advantage: Z-D-Homoarginine (XLogP3-AA = 0.6) vs. Z-D-Arginine (XLogP3-AA = 0.2)
The target compound, Z-D-homoarginine (C15H22N4O4), exhibits a computed XLogP3-AA value of 0.6 compared with 0.2 for Z-D-arginine (C14H20N4O4), a ΔXLogP3-AA of +0.4 representing an approximately 2.5-fold higher calculated partition coefficient [1][2]. This increase is attributable to the single additional methylene group in the homoarginine side chain (6-guanidinohexanoic acid backbone vs. 5-guanidinopentanoic acid backbone in arginine derivatives). Both values were computed using the XLogP3 algorithm within PubChem release 2024–2025 [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 (Z-D-homoarginine, C15H22N4O4, MW 322.36) |
| Comparator Or Baseline | XLogP3-AA = 0.2 (Z-D-arginine, C14H20N4O4, MW 308.33) |
| Quantified Difference | ΔXLogP3-AA = +0.4 (~2.5-fold higher partition coefficient) |
| Conditions | In silico prediction; PubChem XLogP3 3.0 algorithm (computed descriptors) |
Why This Matters
Higher lipophilicity predicts altered peptide-membrane partitioning and may influence pharmacokinetic behaviour of peptides incorporating this building block; users selecting Z-D-arginine instead would obtain a measurably less lipophilic construct.
- [1] PubChem CID 39058173. (S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acid. XLogP3-AA = 0.6. Computed by XLogP3 3.0, PubChem release 2024.11.20. View Source
- [2] PubChem CID 1581108. N-Benzyloxycarbonyl-D-arginine. XLogP3-AA = 0.2. Computed by XLogP3 3.0, PubChem release 2025.09.15. View Source
